L-Prolyl-L-alanyl-L-prolyl-L-alanine

Description

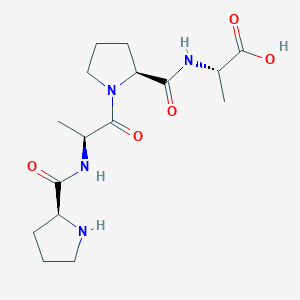

L-Prolyl-L-alanyl-L-prolyl-L-alanine is a tetrapeptide composed of alternating proline (Pro) and alanine (Ala) residues. Proline, a cyclic imino acid, imposes conformational rigidity due to its pyrrolidine ring, often inducing β-turn or polyproline helix structures in peptides . Alanine, a small hydrophobic residue, contributes to chain flexibility. The combination of these residues may influence solubility, stability, and biological interactions.

Properties

CAS No. |

210840-24-7 |

|---|---|

Molecular Formula |

C16H26N4O5 |

Molecular Weight |

354.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C16H26N4O5/c1-9(18-13(21)11-5-3-7-17-11)15(23)20-8-4-6-12(20)14(22)19-10(2)16(24)25/h9-12,17H,3-8H2,1-2H3,(H,18,21)(H,19,22)(H,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

RJCNGVOLFCUYAF-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Loading

Microporous copoly(styrene-1% divinylbenzene) resins are preferred for SPPS due to their swelling properties in dichloromethane and dimethylformamide, facilitating reagent penetration. For Pro-Ala-Pro-Ala, Fmoc-protected proline is anchored via a hydroxymethylphenylacetic acid linker, achieving loading capacities of 0.6–0.8 mmol/g.

Coupling and Deprotection

Coupling steps employ symmetric anhydrides of Boc-protected amino acids, recycled via continuous-flow systems to conserve reagents. For example, Boc-Ala anhydride reacts with resin-bound Pro at 30°C for 30 minutes, yielding >99% efficiency. Piperidine (20% in DMF) removes Fmoc groups within 10 minutes, minimizing side reactions.

Table 1: SPPS Conditions for Pro-Ala-Pro-Ala

| Step | Reagent | Time (min) | Efficiency (%) |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine/DMF | 10 | 99.5 |

| Ala Coupling | Boc-Ala Symmetric Anhydride | 30 | 99.3 |

| Pro Coupling | Boc-Pro Symmetric Anhydride | 45 | 98.7 |

Cleavage and Global Deprotection

Final cleavage uses trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) for 2 hours, releasing the peptide with concurrent removal of Boc groups. HPLC-MS analysis confirms >98% purity, with deletion peptides (e.g., Pro-Ala-Pro) constituting <1%.

Liquid-Phase Peptide Synthesis (LPPS)

Fragment Condensation

LPPS synthesizes Pro-Ala and Pro-Ala dipeptides separately, followed by condensation. Boc-Gly-OH and H-Glu(OtBu)-OMe HCl are coupled via DCC/HOBt, achieving 85% yield after purification. For Pro-Ala, Fmoc-Pro-OH is activated with HOBt/DIC and coupled to H-Ala-OtBu.

Protection Group Management

Boc and Fmoc groups ensure orthogonal protection. Piperidine removes Fmoc from Lys(Boc)-Gly fragments, while TFA cleaves Boc and OtBu groups during final deprotection.

Table 2: LPPS Yields for Intermediate Dipeptides

| Dipeptide | Activating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc-Pro-Ala | DIC/HOBt | 92 | 97 |

| Fmoc-Pro-Ala | HATU/DIEA | 89 | 96 |

Hybrid SPPS-LPPS Approach

Combining SPPS-synthesized Pro-Ala with LPPS-derived Pro-Ala minimizes resin costs. The dipeptides are condensed using PyBOP/DIEA, yielding tetrapeptide at 87% purity before HPLC polishing.

Protection Group Strategies

Boc and Fmoc Chemistry

Boc offers acid stability during Fmoc deprotection, critical for Pro-Ala-Pro-Ala’s iterative synthesis. Fmoc removal under mild basic conditions (piperidine) prevents β-sheet formation, enhancing solubility.

Side-Chain Protection

Proline’s secondary amine remains unprotected, while alanine’s carboxyl group is shielded as methyl esters until global deprotection.

Case Study: Optimized Synthesis of Pro-Ala-Pro-Ala

Stepwise SPPS Protocol

- Resin Loading : Fmoc-Pro-OH (1.2 eq) anchored via DIC/HOBt.

- Deprotection : 20% piperidine/DMF, 2 × 5 minutes.

- Coupling : Boc-Ala anhydride (3 eq) in DMF, 30 minutes.

- Repetition : Steps 2–3 for subsequent residues.

- Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5), 2 hours.

LPPS Fragment Condensation

- Synthesize Boc-Pro-Ala-OH : DIC/HOBt, 92% yield.

- Synthesize Fmoc-Pro-Ala-OH : HATU/DIEA, 89% yield.

- Condensation : PyBOP/DIEA, 85% yield.

- Global Deprotection : TFA, 2 hours.

Analytical Methods and Quality Control

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves deletion peptides within 20 minutes. MS (ESI+) confirms molecular weight (MW calc: 413.5 Da, obs: 413.6 Da).

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.

Reduction: Reduction reactions are less common for this compound but can involve the reduction of any oxidized forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed:

Oxidation: Hydroxyproline derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

L-Prolyl-L-alanyl-L-prolyl-L-alanine, a tetrapeptide composed of proline and alanine amino acids, has applications across various fields due to its unique structural and functional properties. This peptide's specific sequence contributes to its role in diverse biological processes and physiological activities.

Applications

- Biochemistry this compound is used in protein-related studies.

- Peptide Synthesis L-Prolyl-L-alanine can serve as a building block in peptide synthesis, which is important in drug development and biotechnology .

- Pharmaceutical applications L-Prolyl-L-alanine can enhance the stability and bioactivity of pharmaceutical compounds, making it valuable in medication formulations .

- Food Industry L-Prolyl-L-alanine can be used as a flavor enhancer or nutritional supplement, contributing to the development of functional foods that promote health benefits .

- Cosmetic Formulations L-Prolyl-L-alanine's properties can improve skin hydration and elasticity, making it a popular ingredient in skincare products .

Scientific Research

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and coupling reagents like HBTU or DIC for substitution reactions.

Peptides such as this compound exhibit various biological activities and can interact with specific receptors or enzymes, modulating their activity and influencing cellular processes. For example, the presence of proline residues may enhance structural stability and influence protein folding. Additionally, studies have indicated that peptides with similar structures can exhibit antimicrobial properties, enzyme inhibition capabilities, and involvement in cell signaling pathways.

L-alanine Exporter

Mechanism of Action

The mechanism of action of L-Prolyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The proline residues in the peptide can induce conformational changes that enhance its binding affinity to these targets. The compound can modulate various biochemical pathways, including those involved in protein synthesis, cell signaling, and metabolic regulation .

Comparison with Similar Compounds

Research Findings and Implications

- Conformational Stability : Proline-rich peptides like this compound are likely to exhibit rigid, folded structures due to restricted φ and ψ angles at proline residues. This contrasts with glycine-containing peptides, which adopt diverse conformations .

- Hydrogen Bonding : Evidence from L-alanyl-L-prolyl-L-alanine hydrate highlights strong intramolecular hydrogen bonds, a feature that may be amplified in the tetrapeptide, enhancing thermal stability .

- Biological Relevance: Proline-alanine motifs are common in collagen and antimicrobial peptides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity L-Prolyl-L-alanyl-L-prolyl-L-alanine, and how can reaction conditions be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the gold standard. Key optimizations include:

- Coupling Reagents : Use HBTU/HOBt or PyBOP for efficient amide bond formation.

- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored via Kaiser test for completeness.

- Cleavage : TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to release the peptide from the resin, followed by cold ether precipitation.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with MALDI-TOF MS validation ensures >95% purity. Adjust gradient slope (1-2% ACN/min) to resolve diastereomers .

Q. Which analytical techniques are critical for validating the structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-tiered approach is essential:

- Purity : Reverse-phase HPLC (UV detection at 214 nm) with retention time matching synthetic standards.

- Sequence Confirmation : 1H/13C NMR in DMSO-d₆ to verify proline δ-proton shifts (3.3–4.2 ppm) and alanine methyl resonances (1.2–1.4 ppm).

- Mass Validation : High-resolution MALDI-TOF MS (mass error < 5 ppm) to confirm molecular weight.

- Secondary Structure : Circular dichroism (CD) spectroscopy in phosphate buffer (pH 7.4) to detect polyproline II helices or β-turn motifs .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental charge density data and theoretical models when analyzing intramolecular interactions?

- Methodological Answer :

- Multipole Refinement : Use high-resolution X-ray data (≤0.8 Å) collected at 100 K to derive experimental electron densities. Compare with invariom-derived models to identify systematic biases in spherical atom approximations.

- Topological Analysis : Apply Atoms in Molecules (AIM) theory to calculate bond critical point (BCP) densities (ρ) and Laplacians (∇²ρ). Discrepancies in BCP ρ values >0.05 e/ų indicate model inadequacies.

- Validation : Cross-check hydrogen-bond geometries (donor-acceptor distances < 3.0 Å) with Koch-Popelier criteria (ρ > 0.02 e/ų, ∇²ρ > 0) .

Q. What methodological frameworks are recommended for investigating hydrogen-bonding dynamics in different crystalline forms?

- Methodological Answer :

- X-ray Diffraction : Resolve polymorphic structures at 100 K to minimize thermal motion artifacts. Use synchrotron radiation for high-resolution data (<1.0 Å).

- Dynamic Analysis : Variable-temperature crystallography (100–300 K) to track H-bond persistence.

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate H-bond energies (E_int) and compare with Espinosa’s correlation (E_int ≈ 0.5√ρ).

- Statistical Validation : Apply Hirshfeld surface analysis to quantify H-bond contributions (>10% surface area) across polymorphs .

Q. In designing stability studies, what statistical approaches ensure robust interpretation of degradation kinetics?

- Methodological Answer :

- Accelerated Testing : Expose samples to 40°C/75% RH for 1–3 months. Quantify degradation via LC-MS (e.g., oxidized proline at m/z +16).

- Kinetic Modeling : Fit first-order decay (ln[C] vs. time) to derive rate constants (k). Use Arrhenius plots (ln k vs. 1/T) to predict shelf-life at 25°C.

- Multivariate Analysis : Apply ANOVA to assess pH (4–9) and temperature (25–60°C) interaction effects (p < 0.05). Include Bayesian hierarchical models to account for batch-to-batch variability .

Q. How should multi-technique approaches resolve conflicting conformational data in solution versus solid state?

- Methodological Answer :

- Hierarchical Validation :

Solid-State : X-ray crystallography (0.9 Å) to define rigid conformers.

Solution-State : 2D NOESY NMR (600 MHz, 278–318 K) to identify nuclear Overhauser effects (NOEs) between proline CδH and alanine CβH protons.

Computational Sampling : Molecular dynamics (MD) simulations (AMBER ff19SB, 100 ns trajectory) to explore conformational flexibility.

Consensus Scoring : Overlay experimental and simulated Ramachandran plots; prioritize conformers with RMSD <1 Å across ≥80% of frames .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.